molecular formula C6H9NO2 B13274843 2-Azabicyclo[2.1.1]hexane-5-carboxylic acid

2-Azabicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B13274843
M. Wt: 127.14 g/mol
InChI Key: PHWQENQNPXCFPZ-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.1.1]hexane-5-carboxylic acid is a conformationally rigid bicyclic α-amino acid with the molecular formula C₆H₉NO₂ (CAS: 1824198-41-5) . Its structure features a fused bicyclic framework that restricts rotational freedom, making it valuable in peptidomimetic design to stabilize secondary structures like β-turns and helices .

Properties

IUPAC Name

2-azabicyclo[2.1.1]hexane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6(9)5-3-1-4(5)7-2-3/h3-5,7H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWQENQNPXCFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis from Azabicyclo[2.1.1]hexane Derivatives with Amino Group Protection

One common approach begins with azabicyclo[2.1.1]hexane derivatives, where the amino group is protected (e.g., tert-butoxycarbonyl (Boc) protection) to prevent unwanted side reactions during subsequent steps. The carboxylic acid group is then introduced or revealed by hydrolysis or oxidation steps.

  • The amino group protection facilitates selective reactions on other parts of the molecule.
  • After functionalization, deprotection yields the target 2-azabicyclo[2.1.1]hexane-5-carboxylic acid.
  • Industrial synthesis mirrors these laboratory methods but optimizes for scale, often using continuous flow reactors to improve yield and purity.

Photochemical [2 + 2] Cycloaddition Approach

Recent advances have utilized photochemical methods to construct bicyclo[2.1.1]hexane frameworks efficiently:

  • The method involves a [2 + 2] cycloaddition under photochemical conditions to form the bicyclic skeleton.
  • This approach is modular and allows for diverse substitutions, enabling access to 1,2-disubstituted bicyclo[2.1.1]hexane modules.
  • Subsequent chemical transformations can introduce the carboxylic acid group at the 5-position.
  • This strategy opens access to sp^3-rich chemical space, valuable for drug discovery.

Synthesis from cis-Cyclobut-3-ene-1,2-dicarboxylic Anhydride

An efficient synthesis reported involves starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride:

  • This precursor undergoes ring transformations to form the 2-azabicyclo[2.1.1]hexane ring system.
  • The method is noted for its efficiency and relatively straightforward steps.
  • The carboxylic acid functionality is introduced as part of the anhydride precursor, simplifying the synthesis of the target acid.
Preparation Method Key Starting Materials Key Steps Advantages References
Amino Group Protection and Functionalization Azabicyclo[2.1.1]hexane derivatives Amino protection, functionalization, deprotection Well-established, scalable
Photochemical [2 + 2] Cycloaddition Unsaturated precursors for photochemical cycloaddition Photochemical [2 + 2] cycloaddition, derivatization Modular, access to diverse analogs
cis-Cyclobut-3-ene-1,2-dicarboxylic Anhydride Route cis-cyclobut-3-ene-1,2-dicarboxylic anhydride Ring transformation to azabicyclo ring Efficient, straightforward
  • The amino group protection often uses Boc or related carbamate groups, enabling selective reactions on the bicyclic scaffold.
  • Photochemical methods have been demonstrated to yield bicyclo[2.1.1]hexane modules with high efficiency and versatility, expanding the chemical space accessible for medicinal chemistry.
  • The route from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride provides a concise synthesis with good yields, facilitating access to the bicyclic core with carboxylic acid functionality intact.
  • Industrial methods optimize these reactions for scale, employing continuous flow systems and automated controls to improve reproducibility and purity.

The preparation of this compound is well-documented through several synthetic strategies. Protection of the amino group on azabicyclo derivatives remains a foundational technique, while photochemical [2 + 2] cycloaddition offers a modern, modular approach to the bicyclic framework. Additionally, the use of cis-cyclobut-3-ene-1,2-dicarboxylic anhydride as a starting material provides an efficient and straightforward synthetic route. These methods collectively enable the production of this compound with high purity and yield, supporting its use in further chemical and pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.1.1]hexane-5-carboxylic acid undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Physicochemical Properties

The parent compound (C₆H₉NO₂) has a molecular weight of 127.14 g/mol and requires storage under inert, dry conditions . Derivatives like the tert-butoxycarbonyl (Boc)-protected variants (e.g., CAS 615575-80-9, C₁₁H₁₇NO₄) exhibit increased stability and molecular weights (~227.26 g/mol) . Steric effects from substituents (e.g., TBDMS groups in 8b) influence solubility and reactivity .

Comparison with Structurally Similar Bicyclic Amino Acids

2-Azabicyclo[2.2.1]heptane Derivatives

  • 5-Hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate derivatives (e.g., benzyl ester) exhibit additional functional groups for targeted drug design .

2-Azabicyclo[3.1.0]hexane Derivatives

  • 2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-5-carboxylic acid (CAS 1251004-54-2) incorporates a fused cyclopropane ring, increasing rigidity and metabolic stability .

Proline Analogs

  • 2-Methyl-L-proline hydrochloride (CAS 1508261-86-6) shares conformational constraints but lacks the bicyclic structure, resulting in greater flexibility and reduced peptide stabilization .

Biological Activity

2-Azabicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, interactions with biomolecules, and relevant research findings, including case studies and data tables.

Structural Characteristics

The compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, which is characteristic of azabicyclic compounds. Its unique stereochemistry, indicated by configurations such as (1S,4R,5S), suggests specific spatial arrangements that can significantly influence its biological interactions and chemical behavior.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bicyclic structure allows it to fit into active sites or binding pockets, influencing biochemical pathways. Research indicates that the compound can modulate enzyme activity and receptor signaling, potentially leading to therapeutic effects .

Interaction with Biomolecules

The compound's interactions with biological macromolecules such as proteins and nucleic acids have been studied using techniques like surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy. These methods help elucidate binding affinities and mechanisms of action, providing insights into how the compound may exert its biological effects.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For example, a study evaluated its effects on human erythroleukemia (K562) cells using the MTS assay. The results indicated that certain derivatives showed notable cytotoxicity, with IC50 values in the low micromolar range .

Case Studies

  • Antibacterial Activity : A recent study explored the antibacterial properties of substituted derivatives of 2-azabicyclo[2.1.1]hexane against multidrug-resistant strains of bacteria such as Acinetobacter baumannii. The compounds exhibited low nanomolar inhibition against bacterial topoisomerases, indicating potential as dual inhibitors in treating bacterial infections .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of the compound in models of neurodegeneration. The findings suggested that it could reduce oxidative stress markers and improve neuronal survival rates in vitro .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
(1r,4s,5s)-Rel-5-amino-2-boc-2-azabicyclo[2.1.1]hexaneAmino group instead of carboxylic acidModerate cytotoxicity
(1r,4s,5s)-Rel-2-boc-2-azabicyclo[2.1.1]hexane-5-carboxamideCarboxamide groupLower activity than carboxylic acid derivative

This table highlights the distinct biological activities associated with different functional groups attached to the bicyclic structure.

Q & A

Q. What are the key structural features of 2-azabicyclo[2.1.1]hexane-5-carboxylic acid, and how do they influence its chemical reactivity?

The compound features a bicyclic scaffold with a nitrogen atom integrated into the bicyclo[2.1.1]hexane framework and a carboxylic acid group at the 5-position. The strained bicyclic system enhances reactivity in ring-opening or cycloaddition reactions, while the carboxylic acid enables participation in salt formation, esterification, or amide coupling. The tert-butoxycarbonyl (Boc) group in derivatives (e.g., exo-2-tert-butoxycarbonyl variants) provides steric protection for the nitrogen, directing regioselectivity in synthetic pathways .

Q. What are standard synthetic routes for this compound and its derivatives?

Synthesis typically involves:

  • Cycloaddition reactions to form the bicyclic core, followed by oxidation to introduce the carboxylic acid group.
  • Functional group transformations , such as Boc protection of the nitrogen (using di-tert-butyl dicarbonate) to stabilize intermediates .
  • Asymmetric synthesis via chiral precursors (e.g., glutamic acid derivatives) to control stereochemistry .
    Key challenges include managing ring strain and achieving high enantiomeric purity.

Q. How can researchers confirm the purity and structural integrity of synthesized this compound derivatives?

Analytical methods include:

  • NMR spectroscopy (1H/13C) to verify bicyclic structure and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • HPLC or chiral chromatography to assess enantiomeric excess .

Advanced Research Questions

Q. How does stereochemical variation in this compound derivatives impact biological activity?

Stereochemistry critically affects interactions with biological targets. For example:

  • exo vs. endo configurations alter binding to enzymes like proteases or kinases due to differences in spatial orientation .
  • Comparative studies using enantiopure analogs (e.g., (1R,5S,6R)-3-azabicyclo derivatives) reveal stereospecific inhibition of bacterial enzymes .
    Methodology: Use X-ray crystallography or molecular docking to correlate conformation with activity .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound class?

Discrepancies may arise from variations in assay conditions, impurity profiles, or stereochemical heterogeneity. Strategies include:

  • Standardized bioassays (e.g., enzyme inhibition under controlled pH/temperature).
  • Batch-to-batch purity analysis via LC-MS to rule out degradants.
  • Comparative studies using structurally defined analogs (e.g., tert-butyl or trifluoromethyl-substituted derivatives) to isolate functional group effects .

Q. What experimental approaches are optimal for studying the mechanism of action in biological systems?

  • Isothermal titration calorimetry (ITC) to quantify binding affinity with target proteins.
  • Metabolic profiling in cell cultures to identify downstream pathways affected by the compound.
  • Site-directed mutagenesis of enzyme active sites to pinpoint interaction residues .

Q. How can the bicyclic framework be modified to enhance pharmacokinetic properties (e.g., solubility, bioavailability)?

  • Functional group additions : Introduce hydroxymethyl or trifluoromethyl groups to improve solubility (e.g., 1-(hydroxymethyl) derivatives) .
  • Prodrug strategies : Convert the carboxylic acid to esters or amides for enhanced membrane permeability .
  • Salt formation : Hydrochloride salts (e.g., ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride) improve crystallinity and stability .

Methodological Guidance

Q. What protocols are recommended for optimizing reaction yields in multi-step syntheses?

  • Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst loading).
  • In-line monitoring (e.g., FTIR or Raman spectroscopy) to track intermediate formation.
  • Purification : Use flash chromatography or recrystallization with polar aprotic solvents (e.g., ethyl acetate/hexane) .

Q. How should researchers validate novel synthetic methodologies for this compound class?

  • Comparative analysis : Benchmark against established routes (e.g., cycloaddition vs. asymmetric synthesis).
  • Scale-up trials under controlled conditions to assess reproducibility.
  • Cross-validation using orthogonal analytical techniques (e.g., NMR + HRMS) .

Q. What strategies mitigate challenges in characterizing strained bicyclic intermediates?

  • Low-temperature NMR to stabilize reactive intermediates.
  • Computational modeling (DFT calculations) to predict stability and reaction pathways.
  • Cryogenic X-ray diffraction for unambiguous structural assignment .

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